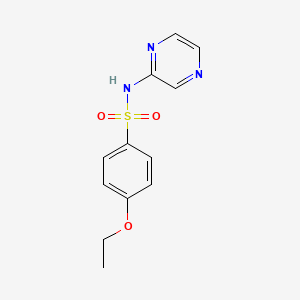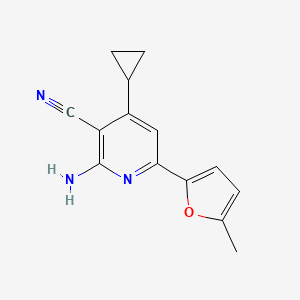![molecular formula C23H25NO4 B5336395 1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL](/img/structure/B5336395.png)
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthol core substituted with a 2,4-dimethoxyphenyl group and a morpholino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthol Core: The synthesis begins with the preparation of the naphthol core, which can be achieved through various methods such as the Friedel-Crafts acylation of naphthalene followed by reduction.
Introduction of the 2,4-Dimethoxyphenyl Group:
Attachment of the Morpholino Group: The final step is the attachment of the morpholino group, which can be accomplished through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents like sodium borohydride, resulting in the formation of reduced naphthol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydronaphthols.
Scientific Research Applications
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparison with Similar Compounds
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL can be compared with similar compounds such as:
1-[(2,4-Dimethoxyphenyl)(piperidino)methyl]-2-naphthol: This compound has a piperidino group instead of a morpholino group, which may alter its chemical reactivity and biological activity.
1-[(2,4-Dimethoxyphenyl)(morpholino)methyl]-2-anthracenol: The anthracenol core provides different electronic properties compared to the naphthol core, affecting its applications in materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)-morpholin-4-ylmethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-17-8-9-19(21(15-17)27-2)23(24-11-13-28-14-12-24)22-18-6-4-3-5-16(18)7-10-20(22)25/h3-10,15,23,25H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQTDAWUXZMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B5336321.png)

![11-(1H-indazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5336342.png)

amino]methyl}-6,8-dimethylquinolin-2(1H)-one](/img/structure/B5336364.png)
![2-(azepan-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5336367.png)
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5336374.png)
![2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5336379.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate](/img/structure/B5336388.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![6-[(diethylamino)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5336405.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
